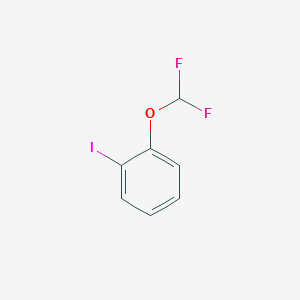

1-(Difluoromethoxy)-2-iodobenzene

Description

The exact mass of the compound 1-(Difluoromethoxy)-2-iodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Difluoromethoxy)-2-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Difluoromethoxy)-2-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethoxy)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOXAMCTTCQOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580083 | |

| Record name | 1-(Difluoromethoxy)-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920981-12-0 | |

| Record name | 1-(Difluoromethoxy)-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Difluoromethoxy)-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Difluoromethoxy)-2-iodobenzene (CAS No. 920981-12-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Difluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups is a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the difluoromethoxy (-OCHF₂) group has garnered significant attention as a lipophilic bioisostere for hydroxyl and thiol moieties. Its unique electronic properties can enhance metabolic stability, improve cell membrane permeability, and favorably alter the acidity and hydrogen bonding capabilities of a parent compound.

This guide provides a comprehensive technical overview of 1-(difluoromethoxy)-2-iodobenzene, a key building block for the introduction of the 2-(difluoromethoxy)phenyl motif in complex organic synthesis. Its strategic placement of the reactive iodine atom ortho to the difluoromethoxy group makes it a versatile precursor for a wide array of cross-coupling reactions, enabling the construction of novel molecular architectures with potential therapeutic applications.

Core Compound Profile

| Property | Value | Source |

| Chemical Name | 1-(Difluoromethoxy)-2-iodobenzene | [1] |

| CAS Number | 920981-12-0 | [1] |

| Molecular Formula | C₇H₅F₂IO | [1] |

| Molecular Weight | 270.02 g/mol | [1] |

| MDL Number | MFCD09749662 | [1] |

Synthesis and Mechanism

The synthesis of 1-(difluoromethoxy)-2-iodobenzene is typically achieved through the difluoromethylation of 2-iodophenol. A common and effective method involves the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate or chlorodifluoromethane (Freon-22).

Mechanistic Rationale

The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate. The phenolic hydroxyl group of 2-iodophenol is first deprotonated by a base to form the more nucleophilic phenoxide. This phenoxide then attacks the difluorocarbene, leading to the formation of a difluoromethyl ether.

Caption: Synthetic pathway for 1-(Difluoromethoxy)-2-iodobenzene.

Experimental Protocol: Synthesis from 2-Iodophenol

The following is a representative experimental protocol for the synthesis of 1-(difluoromethoxy)-2-iodobenzene. Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

2-Iodophenol

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Chlorodifluoromethane (HCF₂Cl) or Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Water (deionized)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (if using HCF₂Cl), dissolve 2-iodophenol in the chosen solvent.

-

Base Addition: Add the base (e.g., NaOH or K₂CO₃) to the solution and stir until the 2-iodophenol is fully converted to the corresponding phenoxide.

-

Difluoromethylation:

-

Using HCF₂Cl: Bubble chlorodifluoromethane gas through the stirred solution at a controlled rate. The reaction temperature should be carefully monitored and maintained, typically at elevated temperatures (e.g., 80-100 °C).

-

Using ClCF₂CO₂Na: Add sodium chlorodifluoroacetate portion-wise to the reaction mixture at an elevated temperature. The thermal decomposition of the salt will generate the difluorocarbene in situ.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure 1-(difluoromethoxy)-2-iodobenzene.

-

Characterization

Due to the proprietary nature of many industrial syntheses, detailed public-domain spectroscopic data for 1-(difluoromethoxy)-2-iodobenzene is scarce. However, based on the analysis of structurally similar compounds, the following characteristic signals can be anticipated[2][3][4]:

-

¹H NMR: The proton of the difluoromethoxy group is expected to appear as a triplet in the range of δ 6.5-7.5 ppm, with a characteristic coupling constant to the two fluorine atoms. The aromatic protons will exhibit a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the fluorine atoms. The aromatic carbons will show signals in the typical aromatic region, with the carbon bearing the iodine atom being significantly deshielded.

-

¹⁹F NMR: A single signal, likely a doublet due to coupling with the proton of the difluoromethoxy group, is expected. The chemical shift will be in the characteristic range for difluoromethoxy groups[2].

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Reactivity and Applications in Drug Development

The synthetic utility of 1-(difluoromethoxy)-2-iodobenzene lies in the high reactivity of the carbon-iodine bond, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of the 2-(difluoromethoxy)phenyl moiety into a wide range of molecular scaffolds.

Caption: Key cross-coupling applications of the title compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. 1-(Difluoromethoxy)-2-iodobenzene readily participates in this reaction, allowing for the synthesis of biaryl compounds containing the 2-(difluoromethoxy)phenyl unit[5][6][7][8][9]. These structures are prevalent in many classes of pharmaceuticals.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The high reactivity of the C-I bond in 1-(difluoromethoxy)-2-iodobenzene makes it an efficient partner in this reaction, providing access to arylalkynes which are valuable intermediates in drug discovery.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. 1-(Difluoromethoxy)-2-iodobenzene serves as an excellent aryl halide partner, facilitating the synthesis of substituted alkenes that can be further elaborated into complex drug candidates.

Safety and Handling

As with all laboratory chemicals, 1-(difluoromethoxy)-2-iodobenzene should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, information from related iodo- and fluoro-aromatic compounds suggests the following:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(Difluoromethoxy)-2-iodobenzene is a valuable and versatile building block in modern organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its strategic combination of a bioisosteric difluoromethoxy group and a reactive iodine atom provides a powerful tool for the construction of novel, complex molecules with enhanced pharmaceutical properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists seeking to leverage its potential in the development of next-generation therapeutics.

References

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

1H, 19F, and 13C Analysis in Under Two Minutes. (2019, October 22). AZoM. Retrieved from [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

- Kohl, B., et al. (1987). U.S. Patent No. 4,758,579. Washington, DC: U.S.

-

1-Difluoromethoxy-2,6-dimethoxy-3-iodobenzene. (n.d.). PubChem. Retrieved from [Link]

- Method for the synthesis of iodobenzene. (1990). EP0181790B1.

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2015). SciELO México. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. a. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

- Schinazi, R. F., et al. (2010). U.S.

- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. (n.d.). Google Patents.

- Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors. (n.d.). Google Patents.

Sources

- 1. 1-(Difluoromethoxy)-2-iodobenzene | 920981-12-0 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. azom.com [azom.com]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. Yoneda Labs [yonedalabs.com]

- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 1-(Difluoromethoxy)-2-iodobenzene: Properties, Synthesis, and Application in Drug Discovery

Introduction: The Strategic Value of the Difluoromethoxy Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a critical tool for optimizing drug candidates. The difluoromethoxy group (-OCF₂H), in particular, has garnered significant interest as a bioisostere and a modulator of key pharmaceutical properties.[1][2] Unlike the more electron-withdrawing trifluoromethoxy group, the difluoromethoxy group offers a unique electronic profile and the ability to act as a hydrogen bond donor, enhancing metabolic stability, fine-tuning lipophilicity, and creating favorable intermolecular interactions with biological targets.[1]

1-(Difluoromethoxy)-2-iodobenzene is a key building block that enables the introduction of this valuable moiety into complex molecular architectures.[3] Its structure, featuring an ortho-disubstituted benzene ring with a versatile iodine atom, makes it an ideal substrate for a variety of cross-coupling reactions. This guide provides an in-depth overview of its physical properties, discusses its synthetic utility, and presents a practical workflow for its application, tailored for researchers and scientists in drug development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of 1-(Difluoromethoxy)-2-iodobenzene are summarized below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 920981-12-0 | [3][4][5] |

| Molecular Formula | C₇H₅F₂IO | [4][5][6] |

| Molecular Weight | 270.02 g/mol | [4][5] |

| Physical Form | Liquid | [7] |

| Purity | Typically ≥95-96% | [5][7] |

| Storage | Store at 2-8°C, sealed in a dry, dark place. | |

| InChI Key | BZOXAMCTTCQOTB-UHFFFAOYSA-N | [6][7] |

Note: Experimental values for boiling point, melting point, and density are not consistently reported in publicly available literature. Predicted values for a related isomer, 1-(difluoromethoxy)-2-fluoro-4-iodobenzene, suggest a boiling point of approximately 233.6°C and a density of 1.907 g/cm³, but these should be used as estimates only.[8]

Synthesis and Reactivity: A Versatile Synthetic Intermediate

The primary utility of 1-(Difluoromethoxy)-2-iodobenzene lies in its role as a precursor in organic synthesis, particularly in the construction of novel active pharmaceutical ingredients (APIs).[9] The molecule's reactivity is dominated by the carbon-iodine bond.

Causality in Reactivity: The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it highly susceptible to oxidative addition to transition metal catalysts, most notably palladium.[10] This high reactivity makes 1-(Difluoromethoxy)-2-iodobenzene an excellent coupling partner in reactions designed to form new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug synthesis, allowing for the modular assembly of complex molecules.

Common transformations involving this reagent include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

The difluoromethoxy group is generally stable under these reaction conditions, ensuring its integrity is maintained in the final product.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a detailed, self-validating workflow for a representative Suzuki-Miyaura coupling reaction, a common application for this reagent.

Objective: To synthesize 2-(difluoromethoxy)-1,1'-biphenyl by coupling 1-(Difluoromethoxy)-2-iodobenzene with phenylboronic acid.

Methodology:

-

Reagent Preparation & Inerting:

-

In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine 1-(Difluoromethoxy)-2-iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Causality: The boronic acid is used in slight excess to drive the reaction to completion. The palladium catalyst is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

-

Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

-

Solvent and Base Addition:

-

Add a degassed solvent mixture, typically a combination of an organic solvent like dioxane or toluene and an aqueous solution of a base. A 2M solution of sodium carbonate (Na₂CO₃) (3.0 eq) is commonly used.

-

Causality: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex. The solvent system is chosen to ensure all reactants are sufficiently soluble.

-

-

Reaction Execution & Monitoring:

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A sample is taken from the reaction mixture, quenched, and analyzed to check for the consumption of the starting material and the formation of the product. The reaction is typically complete within 2-12 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Characterization:

-

Self-Validation: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

-

Visualization of a Key Synthetic Transformation

The following diagram illustrates the workflow of the Suzuki-Miyaura coupling reaction described above.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 1-(Difluoromethoxy)-2-iodobenzene is not widely available, data from structurally related iodo- and fluoro-aromatic compounds suggest the following precautions should be taken:

-

Irritation: May cause skin, eye, and respiratory tract irritation.[11][12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.[11]

Always consult the supplier-specific Safety Data Sheet (SDS) before handling and perform a thorough risk assessment for any planned experimental work.

Conclusion

1-(Difluoromethoxy)-2-iodobenzene is a strategically important building block for pharmaceutical research and development. Its physical properties make it amenable to a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The presence of the difluoromethoxy group provides a powerful lever for medicinal chemists to enhance the drug-like properties of lead compounds, improving metabolic stability and modulating receptor interactions.[1][9] A thorough understanding of its handling, reactivity, and application in robust, self-validating protocols is essential for leveraging its full potential in the synthesis of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 920981-12-0|1-(Difluoromethoxy)-2-iodobenzene|BLD Pharm [bldpharm.com]

- 4. 1-(Difluoromethoxy)-2-iodobenzene | 920981-12-0 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. PubChemLite - 1-(difluoromethoxy)-2-iodobenzene (C7H5F2IO) [pubchemlite.lcsb.uni.lu]

- 7. 1-(Difluoromethoxy)-2-iodobenzene | CymitQuimica [cymitquimica.com]

- 8. 1-(difluoromethoxy)-2-fluoro-4-iodobenzene CAS#: 1261500-62-2 [amp.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. chemos.de [chemos.de]

1-(Difluoromethoxy)-2-iodobenzene synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Difluoromethoxy)-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Difluoromethoxy Moiety

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent due to its unique electronic properties and metabolic stability.[1][2] It can act as a lipophilic hydrogen bond donor, enhancing a molecule's binding affinity and pharmacokinetic profile.[1] 1-(Difluoromethoxy)-2-iodobenzene is a key building block, providing a versatile scaffold for introducing this desirable moiety into more complex target molecules. The presence of the ortho-iodine atom offers a reactive handle for a wide array of cross-coupling reactions, making it an indispensable tool in the synthesis of novel pharmaceuticals and agrochemicals.

Synthesis of 1-(Difluoromethoxy)-2-iodobenzene

The most reliable and regioselective synthesis of 1-(difluoromethoxy)-2-iodobenzene involves the O-difluoromethylation of 2-iodophenol. This approach ensures the precise placement of the difluoromethoxy group relative to the iodine atom. An alternative, though potentially less regioselective, route could involve the direct iodination of 1-(difluoromethoxy)benzene.[3][4] This guide will focus on the former, more controlled method.

Core Mechanism: Difluorocarbene Insertion

The synthesis proceeds through the generation of a highly reactive difluorocarbene (:CF₂) intermediate.[5] A common and effective precursor for difluorocarbene is sodium 2-chloro-2,2-difluoroacetate, which decomposes upon heating. The reaction mechanism involves two key stages:

-

Deprotonation: The acidic proton of the 2-iodophenol starting material is removed by a base, typically a carbonate like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), to form a phenoxide anion.

-

Nucleophilic Attack: The highly nucleophilic phenoxide attacks the electrophilic difluorocarbene, forming the desired ether linkage.

The overall transformation is depicted below:

Caption: Reaction mechanism for O-difluoromethylation of 2-iodophenol.

Experimental Protocol: Synthesis from 2-Iodophenol

This protocol is adapted from established procedures for the O-difluoromethylation of phenols.[5]

Materials:

-

Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized Water

Procedure:

-

Flask Preparation: To a dry round-bottomed flask equipped with a magnetic stir bar, add 2-iodophenol and cesium carbonate.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous DMF and a small amount of deionized water via syringe. Stir the resulting suspension at room temperature.

-

Degassing: Degas the solution by bubbling the inert gas through it for approximately one hour while stirring.

-

Reagent Addition: After degassing, carefully add the sodium 2-chloro-2,2-difluoroacetate in one portion under a positive flow of the inert gas.

-

Reaction: Equip the flask with a condenser and heat the mixture in a pre-heated oil bath to 120 °C. Vigorous bubbling should be observed as the reaction commences. Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Workup:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(difluoromethoxy)-2-iodobenzene.

-

Caption: Experimental workflow for the synthesis of 1-(difluoromethoxy)-2-iodobenzene.

Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₂IO | [8][9] |

| Molecular Weight | 270.02 g/mol | [8][10] |

| Appearance | Typically a liquid or low-melting solid | [8] |

| CAS Number | 920981-12-0 | [8][11] |

Spectroscopic Data

The following data are predicted based on the compound's structure and analysis of similar molecules.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~ 7.8 (dd) | Doublet of doublets | Ar-H | |

| ~ 7.3 (t) | Triplet | Ar-H | ||

| ~ 7.0 (t) | Triplet | Ar-H | ||

| ~ 6.9 (d) | Doublet | Ar-H | ||

| ~ 6.8 (t) | Triplet | J(H,F) ≈ 72-74 Hz | OCF₂H | |

| ¹³C NMR | ~155 | Singlet | C -I | |

| ~139 | Singlet | Ar-C H | ||

| ~129 | Singlet | Ar-C H | ||

| ~125 | Singlet | Ar-C H | ||

| ~122 | Singlet | Ar-C H | ||

| ~115 | Triplet | J(C,F) ≈ 260-265 Hz | OC F₂H | |

| ~95 | Singlet | C -OCF₂H | ||

| ¹⁹F NMR | ~ -85 | Doublet | J(F,H) ≈ 72-74 Hz | OF ₂H |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| Technique | Expected m/z | Interpretation |

| Electron Ionization (EI) or Electrospray Ionization (ESI) | 270 | [M]⁺, Molecular Ion Peak[9] |

| 77 | [C₆H₅]⁺, Phenyl fragment |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[15][16]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~2990 | Medium | Aliphatic C-H Stretch (of -OCF₂H) |

| 1450 - 1600 | Medium-Strong | Aromatic C=C Bending |

| 1200 - 1300 | Strong | Aryl-O (Ether) Stretch |

| 1000 - 1150 | Very Strong | C-F Stretch |

| ~500 - 600 | Weak-Medium | C-I Stretch |

Safety and Handling

As with most halogenated aromatic compounds, 1-(Difluoromethoxy)-2-iodobenzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

-

Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

1-(difluoromethoxy)-2-iodobenzene (C7H5F2IO). PubChemLite. [Link]

-

1-(Difluoromethoxy)-4-iodobenzene | C7H5F2IO | CID 2737008. PubChem. [Link]

-

Difluoromethylation of Phenols. Organic Syntheses. [Link]

-

Iodination of Organic Compounds Using the Reagent System I2/30% Aqueous H2O2. Acta Chimica Slovenica. [Link]

-

1-Difluoromethoxy-2,6-dimethoxy-3-iodobenzene | C9H9F2IO3. PubChem. [Link]

-

1-Fluoro-2-iodobenzene | C6H4FI | CID 67673. PubChem. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. [Link]

-

Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

-

Attempted synthesis of difluoromethoxy derivatives 10 and 12. Reagents... ResearchGate. [Link]

-

Benzene, 1-fluoro-2-iodo- - the NIST WebBook. NIST. [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]

-

2-Iodophenol. Wikipedia. [Link]

-

Benzene, iodo- - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Infrared spectroscopy. Royal Society of Chemistry: Education. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. The Organic Chemistry Tutor. [Link]

-

1-Iodo-2-(trifluoromethoxy)benzene | C7H4F3IO | CID 2777292. PubChem. [Link]

-

Iodobenzene | C6H5I | MD Topology | NMR | X-Ray. ATB. [Link]

-

2-Iodophenol | C6H5IO | CID 10784. PubChem. [Link]

-

¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene... ResearchGate. [Link]

-

FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. [Link]

Sources

- 1. sioc.ac.cn [sioc.ac.cn]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 5. orgsyn.org [orgsyn.org]

- 6. 2-Iodophenol - Wikipedia [en.wikipedia.org]

- 7. 2-Iodophenol | C6H5IO | CID 10784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(Difluoromethoxy)-2-iodobenzene | 920981-12-0 [chemicalbook.com]

- 9. PubChemLite - 1-(difluoromethoxy)-2-iodobenzene (C7H5F2IO) [pubchemlite.lcsb.uni.lu]

- 10. 1-(Difluoromethoxy)-4-iodobenzene | C7H5F2IO | CID 2737008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 920981-12-0|1-(Difluoromethoxy)-2-iodobenzene|BLD Pharm [bldpharm.com]

- 12. rsc.org [rsc.org]

- 13. 1-Fluoro-2-iodobenzene(348-52-7) 1H NMR [m.chemicalbook.com]

- 14. Iodobenzene | C6H5I | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 15. compoundchem.com [compoundchem.com]

- 16. edu.rsc.org [edu.rsc.org]

An In-depth Technical Guide to the Difluoromethoxy Group: From Discovery to Modern Drug Design

Abstract

The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry. Among the array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable substituent. It offers a nuanced profile, acting as a metabolically robust, lipophilic hydrogen bond donor—a rare combination of properties that allows chemists to resolve common drug development challenges. This guide provides a comprehensive exploration of the difluoromethoxy group, from its initial discovery and the evolution of its synthesis to its profound impact on the physicochemical and pharmacokinetic properties of bioactive molecules. Through detailed protocols, comparative data, and case studies of approved drugs, we illustrate the strategic application of this remarkable functional group in contemporary drug discovery.

The Genesis of a Strategic Moiety: Discovery and History

The journey of the difluoromethoxy group is intrinsically linked to the broader field of organofluorine chemistry. While the introduction of fluorine into organic molecules dates back further, the specific synthesis of aryl difluoromethyl ethers gained traction in the mid-20th century. A pivotal, albeit now environmentally obsolete, method was developed by Miller and Thanassi in 1960.[1] This process utilized chlorodifluoromethane (CHF₂Cl, Freon 22), a common refrigerant at the time, as a precursor to generate difluorocarbene (:CF₂).[1] The highly reactive difluorocarbene would then be trapped by phenolates to form the desired difluoromethoxy arenes.[1]

This early methodology, while foundational, relied on an ozone-depleting substance and often required harsh conditions.[1][2] The inherent challenges and the growing appreciation for the group's unique properties spurred the development of more sophisticated and environmentally benign synthetic routes in the subsequent decades, transforming the -OCF₂H group from a chemical curiosity into a mainstream tool for molecular engineering.[2][3]

Physicochemical Properties: A Profile of Strategic Advantage

The difluoromethoxy group's utility stems from a unique confluence of electronic and steric properties that distinguish it from its common analogs, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[4][5] Its character is often intermediate, providing a powerful lever for fine-tuning molecular properties.[4]

Lipophilicity and Electronic Effects

The -OCF₂H group moderately increases lipophilicity, enhancing properties like membrane permeability which is crucial for oral absorption.[6] Its lipophilicity is generally greater than that of a methoxy group but less than the highly lipophilic trifluoromethoxy group, offering a more subtle modulation.[4][6]

Electronically, the two fluorine atoms make the group weakly electron-withdrawing, with a Hammett sigma constant (σp) of approximately +0.14.[6] This contrasts with the electron-donating nature of the methoxy group (σp ≈ -0.27) and the strongly electron-withdrawing character of the trifluoromethoxy group (σp ≈ +0.35).[6] This intermediate electronic character can be used to fine-tune the pKa of nearby functionalities, which in turn affects a drug's ionization state, solubility, and target engagement at physiological pH.[4][7]

The "Lipophilic Hydrogen Bond Donor"

A defining feature of the difluoromethoxy group is the acidity of its hydrogen atom.[6] The potent electron-withdrawing effect of the adjacent fluorine atoms polarizes the C-H bond, enabling it to act as a hydrogen bond donor.[4][8] This capacity is absent in both methoxy and trifluoromethoxy groups and is a rare trait for a lipophilic substituent.[4][6] Studies have shown that the difluoromethyl group can function as a hydrogen bond donor on a scale similar to thiophenols and anilines.[9][10][11] This unique duality allows it to maintain critical interactions with biological targets while simultaneously improving metabolic stability.[6][8]

Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs

| Compound | Substituent | logP | Hammett Constant (σp) | Key Feature |

|---|---|---|---|---|

| Anisole | -OCH₃ | 2.11 | -0.27 | Electron-donating |

| Difluoromethoxybenzene | -OCF₂H | 2.37 | +0.14 | Weakly electron-withdrawing, H-bond donor |

| Trifluoromethoxybenzene | -OCF₃ | 2.85 | +0.35 | Strongly electron-withdrawing |

Note: logP and Hammett constant values are representative and can vary based on the specific molecule and measurement conditions.[6]

Evolution of Synthetic Methodologies

The practical application of the -OCF₂H group is contingent on accessible and efficient synthetic methods. Methodologies have evolved significantly from the early reliance on ozone-depleting reagents to modern, milder, and more versatile protocols.[2][3]

Difluorocarbene-Based Approaches

The most common strategy for synthesizing aryl difluoromethyl ethers involves the O-difluoromethylation of phenols via a difluorocarbene intermediate.[2][6] While early methods used CHF₂Cl, contemporary approaches employ safer and more convenient difluorocarbene precursors.[1] A widely used modern reagent is sodium chlorodifluoroacetate (ClCF₂CO₂Na), which decomposes upon heating to generate difluorocarbene.[6] Other sources include fluoroform (CHF₃) and various phosphonium or sulfonium salts.[1]

The general mechanism involves the deprotonation of a phenol to its corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic difluorocarbene.[12]

Modern Catalytic Methods

Recent years have seen the advent of innovative methods utilizing visible-light photoredox catalysis.[2][5][13] These techniques allow for the generation of difluorocarbene or related reactive intermediates under exceptionally mild conditions, often at room temperature.[2] This has expanded the scope of substrates that can be functionalized, including those with sensitive functional groups that would not tolerate the high temperatures required in older methods.[2][5] These advances continue to make the incorporation of the difluoromethoxy group an increasingly routine and accessible strategy in the drug discovery process.[2][14]

Workflow: General Synthesis of Aryl Difluoromethyl Ethers

Below is a diagram illustrating the common workflow for synthesizing a difluoromethoxy compound from a phenol precursor.

Caption: General workflow for the O-difluoromethylation of phenols.

Strategic Impact in Drug Discovery

The incorporation of a difluoromethoxy group is rarely an arbitrary choice; it is a strategic decision aimed at overcoming specific challenges in drug development.

Enhancing Metabolic Stability

A primary driver for using the -OCF₂H group is to improve a drug's metabolic profile.[6] Functional groups like methoxy ethers are often metabolic "hotspots," susceptible to O-demethylation by cytochrome P450 (CYP) enzymes.[4] This rapid metabolism can lead to a short plasma half-life and poor bioavailability.[6] Replacing a labile methoxy group with a difluoromethoxy group effectively blocks this metabolic pathway.[4] The high strength of the carbon-fluorine bonds makes the -OCF₂H moiety exceptionally resistant to enzymatic cleavage, thereby increasing the drug's metabolic stability, extending its half-life, and potentially reducing the required dose.[4][6]

Application as a Bioisostere

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group for another with similar steric and electronic properties to improve a molecule's characteristics without losing its desired biological activity. The difluoromethoxy group is a versatile bioisostere.[8][15] Its ability to act as a hydrogen bond donor makes it an excellent, and more stable, replacement for hydroxyl (-OH) and thiol (-SH) groups.[4][8] This allows medicinal chemists to retain crucial hydrogen bonding interactions with a target receptor while simultaneously eliminating sites of metabolic vulnerability (e.g., glucuronidation of phenols).[3][4]

Case Studies: -OCF₂H in FDA-Approved Drugs

The utility of the difluoromethoxy group is best exemplified by its presence in successful, marketed pharmaceuticals.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD).[6] The difluoromethoxy group on its benzimidazole ring is critical for its efficacy. It enhances the chemical stability of the prodrug in neutral pH environments while facilitating its acid-catalyzed activation within the parietal cells of the stomach.[6] Once activated, it forms a covalent bond with the H⁺/K⁺-ATPase enzyme, irreversibly inhibiting gastric acid secretion.[6]

Caption: Mechanism of action for the PPI Pantoprazole.

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[6] In this molecule, the difluoromethoxy group contributes to both its high potency and its favorable metabolic profile.[6] Roflumilast functions by preventing the breakdown of cyclic adenosine monophosphate (cAMP), an important intracellular second messenger. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that suppress inflammatory responses.[6]

Caption: Roflumilast signaling pathway via PDE4 inhibition.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides representative experimental protocols.

Protocol: Synthesis of 4-(Difluoromethoxy)biphenyl

This protocol describes a typical O-difluoromethylation of a phenol using sodium chlorodifluoroacetate.

Materials:

-

4-phenylphenol

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-phenylphenol (1.0 eq), potassium carbonate (2.0 eq), and N,N-Dimethylformamide (DMF).

-

Stir the mixture at room temperature for 20 minutes to form the phenoxide.

-

Add sodium chlorodifluoroacetate (2.5 eq) to the mixture in one portion.

-

Heat the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS. The causality for heating is to induce the thermal decarboxylation of sodium chlorodifluoroacetate, which generates the reactive difluorocarbene intermediate in situ.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(difluoromethoxy)biphenyl.

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol assesses the susceptibility of a compound to metabolism by CYP enzymes.

Materials:

-

Test compound (e.g., Ar-OCF₂H) and positive control (e.g., Ar-OCH₃)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with internal standard (for quenching and analysis)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

In a 96-well plate, pre-warm the HLM and NADPH regenerating system in phosphate buffer to 37 °C. The use of a regenerating system is critical to ensure a sustained supply of the necessary cofactor (NADPH) for CYP enzyme activity throughout the incubation period.

-

Initiate the metabolic reaction by adding a small volume of the test compound stock solution to the microsome mixture. The final concentration of organic solvent (DMSO) should be <1% to avoid inhibiting enzyme activity.

-

Incubate the plate at 37 °C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard. The cold acetonitrile serves the dual purpose of halting all enzymatic activity and precipitating the microsomal proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining.

-

Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percent remaining parent compound versus time. A longer half-life for the -OCF₂H analog compared to its -OCH₃ counterpart would validate the hypothesis of improved metabolic stability.

Conclusion and Future Perspectives

The difluoromethoxy group provides a powerful and unique tool for medicinal chemists to address multifaceted challenges in drug design.[6] Its ability to function as a metabolically stable, lipophilic hydrogen bond donor allows for the strategic optimization of lead compounds, enhancing pharmacokinetic properties while maintaining or improving biological activity.[4][6] The successful application of the -OCF₂H moiety in approved drugs like pantoprazole and roflumilast firmly establishes its importance in modern drug discovery.[6] As synthetic methodologies for its introduction continue to become more efficient, mild, and scalable, the strategic deployment of the difluoromethoxy group is poised to play an even greater role in the development of next-generation therapeutics.[2]

References

-

The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.

-

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

-

Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis.

-

Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

-

Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.

-

The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

-

Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis.

-

The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives.

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation.

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.

-

Synthesis of Difluoromethylated Compounds.

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis.

-

Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry.

-

Late-stage difluoromethylation: concepts, developments and perspective.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.

-

The F‐Difluoromethyl Group: Challenges, Impact and Outlook.

-

The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.

-

Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes.

-

Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.

-

Difluoromethane as a Precursor to Difluoromethyl Borates.

-

The Formation of Difluoromethylene from Difluoromethyl Phenyl Sulfone and Sodium Methoxide1.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

The Strategic Role of 1-(Difluoromethoxy)-2-iodobenzene in Modern Organic Synthesis: A Technical Guide

Foreword: The Emergence of the Difluoromethoxy Moiety as a Privileged Functional Group

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for fine-tuning molecular properties.[1][2] Among these, the difluoromethoxy (-OCF₂H) group has garnered significant attention for its unique electronic and steric attributes.[3] It serves as a lipophilic hydrogen bond donor, a rare and valuable characteristic, and can act as a bioisostere for hydroxyl, thiol, and amine functionalities, often enhancing metabolic stability and membrane permeability.[3][4] This guide focuses on a key building block for the introduction of this valuable moiety: 1-(difluoromethoxy)-2-iodobenzene. Its structure combines the desirable -OCF₂H group with a highly reactive carbon-iodine bond at the ortho position, making it a versatile precursor for a range of advanced synthetic transformations. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its synthesis, reactivity, and strategic applications.

I. Synthesis of 1-(Difluoromethoxy)-2-iodobenzene

The most direct and common approach to the synthesis of 1-(difluoromethoxy)-2-iodobenzene is the difluoromethylation of 2-iodophenol. Several reagents can effect this transformation, with two of the most reliable methods being the use of sodium 2-chloro-2,2-difluoroacetate and diethyl (bromodifluoromethyl)phosphonate.

A. Difluoromethylation using Sodium 2-chloro-2,2-difluoroacetate

This method relies on the thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate to generate difluorocarbene in situ. The electrophilic carbene is then trapped by the phenoxide of 2-iodophenol.[5]

Reaction Scheme:

Caption: Synthesis via difluorocarbene generation.

Experimental Protocol (Adapted from a general procedure for phenols): [5]

-

To a single-necked round-bottomed flask equipped with a magnetic stir bar, add 2-iodophenol (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Seal the flask with a septum, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add dry DMF and deionized water (e.g., in a 9:1 ratio) via syringe and stir the mixture.

-

Degas the solution with a stream of nitrogen for approximately 1 hour.

-

Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive stream of nitrogen.

-

Equip the flask with a reflux condenser under a nitrogen atmosphere.

-

Heat the reaction mixture in an oil bath at 120 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(difluoromethoxy)-2-iodobenzene.

B. Difluoromethylation using Diethyl (bromodifluoromethyl)phosphonate

This alternative method also generates difluorocarbene under basic conditions and has been successfully employed for the difluoromethylation of substituted phenols.[6]

Reaction Scheme:

Caption: Synthesis using a phosphonate reagent.

Experimental Protocol (Adapted from a general procedure): [6]

-

Dissolve 2-iodophenol (1.0 equiv) and potassium hydroxide (2.0 equiv) in a mixture of acetonitrile and water.

-

To the stirred solution at room temperature, add diethyl (bromodifluoromethyl)phosphonate (1.5 equiv) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired product.

II. Utility in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, undergoing oxidative addition to Pd(0) under mild conditions.[7] This high reactivity makes 1-(difluoromethoxy)-2-iodobenzene an excellent substrate for the synthesis of a wide array of difluoromethoxy-substituted biaryls, aryl amines, and aryl alkynes.

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron species and an organic halide.[8][9] The coupling of 1-(difluoromethoxy)-2-iodobenzene with various arylboronic acids or esters provides access to a diverse range of difluoromethoxy-substituted biaryl compounds, which are of significant interest in medicinal chemistry.[3][10]

General Catalytic Cycle:

Caption: Suzuki-Miyaura catalytic cycle.

Field-Proven Insights: The ortho-difluoromethoxy group can exert both steric and electronic effects on the coupling reaction. While the steric bulk is moderate, it can influence the rate of oxidative addition and reductive elimination. The electron-withdrawing nature of the -OCF₂H group can make the aryl iodide more susceptible to oxidative addition. The choice of ligand is critical to overcome any potential steric hindrance and promote efficient reductive elimination. Bulky, electron-rich phosphine ligands are often employed.

Representative Protocol for Suzuki-Miyaura Coupling (Analogous System):

-

To a Schlenk flask under an inert atmosphere, add 1-(difluoromethoxy)-2-iodobenzene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane/water).

-

Heat the reaction mixture with stirring (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous Aryl Iodides

| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (0.3) | K₂CO₃ | EtOH/H₂O | 60 | >95 |

| 2 | 4-Iodoanisole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |

| 3 | 2-Iodotoluene | Phenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane | 100 | 88 |

B. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the synthesis of aryl amines from aryl halides.[7][11][12][13][14] This reaction is of paramount importance in the pharmaceutical industry, as the aniline and its derivatives are common substructures in a vast number of drugs.

General Catalytic Cycle:

Caption: Buchwald-Hartwig amination catalytic cycle.

Field-Proven Insights: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. For ortho-substituted aryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to facilitate the reductive elimination step, which can be sterically hindered. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.

Representative Protocol for Buchwald-Hartwig Amination (Analogous System):

-

In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

-

Add 1-(difluoromethoxy)-2-iodobenzene (1.0 equiv) and the amine (1.2 equiv).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the specified time (4-24 hours).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Analogous Aryl Iodides

| Entry | Aryl Iodide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 98 |

| 2 | 4-Iodotoluene | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 95 |

| 3 | 2-Iodoanisole | n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 89 |

C. Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[15][16][17] This reaction typically employs a dual catalytic system of palladium and copper(I).

General Catalytic Cycle:

Caption: Sonogashira coupling dual catalytic cycle.

Representative Protocol for Sonogashira Coupling (Analogous System): [18]

-

To a dry Schlenk flask under an inert atmosphere, add 1-(difluoromethoxy)-2-iodobenzene (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol%).

-

Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., up to 60 °C) and monitor by TLC.

-

Upon completion, dilute the mixture with an organic solvent and filter through Celite to remove solids.

-

Wash the organic phase with aqueous ammonium chloride and brine, dry, and concentrate.

-

Purify by flash column chromatography.

D. Heck Reaction: Arylation of Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[19][20][21] The reaction typically proceeds with retention of stereochemistry of the alkene.

General Catalytic Cycle:

Caption: Heck reaction catalytic cycle.

III. Potential Application in Aryne Chemistry

The 1,2-disubstitution pattern of 1-(difluoromethoxy)-2-iodobenzene makes it a potential precursor for the generation of 3-(difluoromethoxy)benzyne.[22] Arynes are highly reactive intermediates that can undergo a variety of cycloaddition and nucleophilic addition reactions.

Proposed Generation of 3-(Difluoromethoxy)benzyne:

Caption: Proposed generation and trapping of 3-(difluoromethoxy)benzyne.

This transformation would typically require treatment with a strong organometallic base, such as n-butyllithium or an organomagnesium reagent, at low temperatures to facilitate halogen-metal exchange followed by elimination. The resulting aryne could then be trapped in situ with a suitable diene or nucleophile.

IV. Physicochemical Properties and Spectroscopic Data

Table 3: Physicochemical and Spectroscopic Properties

| Property | Value/Description |

| Molecular Formula | C₇H₅F₂IO |

| Molecular Weight | 270.02 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| ¹H NMR | Aromatic protons expected in the range of δ 6.8-7.9 ppm. The difluoromethoxy proton (-OCH F₂) is expected as a triplet around δ 6.5-7.0 ppm with a J-coupling to fluorine of ~72-75 Hz. |

| ¹³C NMR | Aromatic carbons from δ 110-160 ppm. The C-I carbon will be at a higher field (~90-100 ppm). The difluoromethoxy carbon (-OC F₂H) is expected as a triplet around δ 115-120 ppm with a large ¹JCF coupling constant (~240-260 Hz). |

| ¹⁹F NMR | A doublet is expected for the two equivalent fluorine atoms in the range of δ -80 to -95 ppm, with coupling to the difluoromethoxy proton (~72-75 Hz). |

V. Conclusion and Future Outlook

1-(Difluoromethoxy)-2-iodobenzene stands as a strategically important building block in modern organic synthesis. Its value is derived from the synergistic combination of the pharmaceutically relevant difluoromethoxy group and a highly reactive iodine substituent, which serves as a versatile handle for a multitude of cross-coupling reactions. While specific, published applications of this particular isomer in cross-coupling reactions are sparse, its reactivity can be confidently predicted based on the extensive literature on analogous aryl iodides. This guide provides a robust framework for its synthesis and application, empowering researchers to leverage its potential in the design and construction of novel, complex molecules with tailored properties for the pharmaceutical and materials science industries. Future work in this area will likely focus on documenting the specific reactivity of this isomer in a broader range of transformations and exploring its utility in the synthesis of new bioactive compounds.

References

-

Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. [Link]

-

Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. Chemical Science. [Link]

-

Supporting Information for "Halogen bonding of diiodo-perfluoro-aromatics". The Royal Society of Chemistry. [Link]

-

Difluoromethylation of Phenols. Organic Syntheses. [Link]

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]

-

The Heck Reaction. Wikipedia. [Link]

-

ChemInform Abstract: Synthesis and Reactions of Difluoromethoxy and Chlorodifluoromethoxy Derivatives of Benzene. ResearchGate. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. [Link]

-

Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand. ResearchGate. [Link]

- Synthesis of difluoromethyl ethers and sulfides.

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

The Heck (Mizoroki-Heck) Reaction. YouTube. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

-

Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid (2a) catalyzed by PVP-PdNPs of different sizes. ResearchGate. [Link]

-

Palladium-Catalyzed Oxidative Intermolecular Difunctionalization of Terminal Alkenes with Organostannanes and Molecular Oxygen. National Institutes of Health. [Link]

-

Benzyne. Organic Syntheses. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Intro to Organometallics: The Heck Reaction. Odinity. [Link]

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. ResearchGate. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. [Link]

-

Difluoromethylation of Phenols. Organic Syntheses. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]

-

Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. ResearchGate. [Link]

-

Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link]

-

Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds. Organic Chemistry Portal. [Link]

-

Sonogashira cross-coupling reaction. YouTube. [Link]

-

1-Fluoro-2-iodobenzene. PubChem. [Link]

-

1-(Difluoromethoxy)-4-iodobenzene. PubChem. [Link]

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. National Institutes of Health. [Link]

-

Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

- Biaryl derivative and medicine containing same.

-

Sonogashira Cross-Coupling Reaction. YouTube. [Link]

-

Recent Advances in the Synthetic Application of Difluorocarbene. Thieme. [Link]

-

O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Organic and Pharmaceutical Chemistry Journal. [Link]

- Novel process.

Sources

- 1. azom.com [azom.com]

- 2. sioc.ac.cn [sioc.ac.cn]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 5. orgsyn.org [orgsyn.org]

- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1-(Difluoromethoxy)-2-iodobenzene | 920981-12-0 [chemicalbook.com]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. jk-sci.com [jk-sci.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. Heck reaction - Wikipedia [en.wikipedia.org]

- 20. youtube.com [youtube.com]

- 21. odinity.com [odinity.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. digibuo.uniovi.es [digibuo.uniovi.es]

- 24. rsc.org [rsc.org]

Introduction: The Strategic Value of the Difluoromethoxy Group and Aryl Iodides

An In-Depth Technical Guide to 1-(Difluoromethoxy)-2-iodobenzene for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, properties, and application of 1-(Difluoromethoxy)-2-iodobenzene. It is designed to provide not only procedural knowledge but also the underlying scientific rationale to empower effective utilization of this versatile chemical building block.

In modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent due to its unique combination of physicochemical properties. It offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, providing chemists with a powerful tool to fine-tune molecular characteristics for enhanced therapeutic potential.[1]

1-(Difluoromethoxy)-2-iodobenzene combines the benefits of the -OCF₂H group with the synthetic versatility of an aryl iodide. The carbon-iodine bond is the most reactive among aryl halides in seminal cross-coupling reactions, enabling the construction of complex molecular architectures under relatively mild conditions. This ortho-substituted pattern is particularly relevant for creating sterically demanding linkages and exploring specific conformational spaces in drug candidates.

Core Structural and Physicochemical Profile

Understanding the fundamental properties of 1-(Difluoromethoxy)-2-iodobenzene is critical for its effective application.

Chemical Identity

| Property | Value | Source(s) |

| Chemical Name | 1-(Difluoromethoxy)-2-iodobenzene | [2] |

| CAS Number | 920981-12-0 | [2] |

| Molecular Formula | C₇H₅F₂IO | [2] |

| Molecular Weight | 270.02 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

The Physicochemical Impact of the -OCF₂H Group

The choice of the difluoromethoxy group is a deliberate one, aimed at modulating key drug-like properties. Its characteristics are often intermediate between its methoxy and trifluoromethoxy analogues, offering a unique opportunity for optimization.

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Lipophilicity (Hansch π) | -0.02 | +0.45 (approx.) | +1.04 |

| Electronic Effect (Hammett σp) | -0.27 (Electron Donating) | +0.14 (Weakly Withdrawing) | +0.35 (Withdrawing) |

| Hydrogen Bonding | Acceptor | Donor and Acceptor | Weak Acceptor |

| Metabolic Stability | Prone to O-demethylation | Highly Resistant to Oxidation | Very High Resistance |

Causality Behind the Choice:

-

Modulated Lipophilicity: The -OCF₂H group moderately increases lipophilicity, which can enhance membrane permeability and absorption without the excessive lipophilicity sometimes conferred by the -OCF₃ group.[4][5]

-

Unique Hydrogen Bonding: A key feature is the acidity of the difluoromethoxy proton, allowing it to act as a hydrogen bond donor. This is a rare and valuable characteristic, enabling it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while significantly improving metabolic stability.[1][4]

-

Metabolic Resistance: The strong carbon-fluorine bonds are highly resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. Replacing a metabolically labile methoxy group with a difluoromethoxy group is a proven strategy to block O-demethylation, thereby increasing a drug's half-life and bioavailability.[1][4]

Synthesis Protocol: Difluoromethylation of 2-Iodophenol

While multiple synthetic routes exist, a reliable and scalable approach involves the direct difluoromethylation of the corresponding phenol. This method leverages readily available starting materials.

Reaction Principle

The synthesis proceeds via the generation of difluorocarbene (:CF₂) from a suitable precursor, which is then trapped by the phenoxide of 2-iodophenol. A common and effective precursor for this transformation is diethyl (bromodifluoromethyl)phosphonate.[6]

Step-by-Step Experimental Protocol

Materials:

-

2-Iodophenol

-

Diethyl (bromodifluoromethyl)phosphonate

-

Potassium hydroxide (KOH)

-

Acetonitrile (MeCN)

-

Water (deionized)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-iodophenol (1.0 eq).

-

Solvent and Reagent Addition: Add acetonitrile and water (e.g., a 2:1 mixture). Add diethyl (bromodifluoromethyl)phosphonate (1.5 eq).

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of potassium hydroxide (2.0 eq) in water dropwise over 20 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(Difluoromethoxy)-2-iodobenzene as a pure liquid.

Trustworthiness Note: This protocol is a self-validating system. The progress can be clearly monitored by TLC, and the final product's identity and purity must be confirmed by NMR spectroscopy and mass spectrometry, ensuring the transformation was successful.

Expected Spectral Characteristics

-

¹H NMR:

-

Aromatic Protons (4H): Expect a series of multiplets in the aromatic region (~7.0-7.9 ppm). The proton ortho to the iodine will be the most downfield.

-

Difluoromethoxy Proton (1H): A characteristic triplet centered around 6.6-6.8 ppm with a large coupling constant (JHF ≈ 72-75 Hz). This is a definitive signal for the -OCF₂H group.[7]

-

-

¹³C NMR:

-